molecular formula C24H20ClNO5S B2398534 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-11-6

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2398534
CAS No.: 872199-11-6
M. Wt: 469.94
InChI Key: SCDIMXMUIYZJNV-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a chlorophenyl group, a methoxy group, and a methoxybenzenesulfonyl group. These substitutions confer unique chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-30-18-7-10-20(11-8-18)32(28,29)23-15-26(14-16-3-5-17(25)6-4-16)22-12-9-19(31-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDIMXMUIYZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation Strategies

The 1,4-dihydroquinolin-4-one scaffold is classically constructed via intramolecular Friedel-Crafts alkylation or cyclocondensation of β-ketoamides. Patent US6967209B2 demonstrates that N-(4-methoxyphenyl)-3-chloropropionamide undergoes AlCl₃-catalyzed cyclization in DMSO at 150–220°C to form 6-hydroxy-3,4-dihydroquinolinone. Adapting this, a 6-methoxy precursor could cyclize under similar conditions, with the methoxy group introduced via O-methylation prior to ring closure.

Synthetic Routes to the Quinolinone Core

Friedel-Crafts Cyclization Approach

A modified Friedel-Crafts protocol from US6967209B2 suggests:

  • Starting Material : N-(3-Methoxy-4-(methoxybenzenesulfonyl)phenyl)-3-chloropropionamide.
  • Cyclization : 4 equivalents of AlCl₃ in DMSO at 180°C for 4 hours.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

This method’s high-temperature regime (150–220°C) ensures complete cyclization but risks sulfonyl group decomposition. Lower temperatures (120–150°C) with SnCl₄ as a milder Lewis acid may preserve functionality.

Cyclocondensation of β-Ketoamides

The PDF pharmacomodulation study outlines cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoates in methanol/phenyl ether (1:8) with NaOMe. Adapting this:

  • Precursor Synthesis : Condense 2-amino-5-methoxybenzoic acid methyl ester with 4-methoxybenzenesulfonylacetyl chloride.
  • Cyclization : Reflux in methanol/phenyl ether with NaOMe (3 equiv) for 12 hours.
  • Yield : Expected 65–81% based on analogous 3-aroylquinolin-4-ones.

Sulfonylation at C3

Direct sulfonylation of the preformed quinolinone core faces regioselectivity challenges. Two strategies emerge:

Directed Ortho-Metalation

  • Lithiation : Treat 6-methoxy-1,4-dihydroquinolin-4-one with LDA at −78°C.
  • Electrophilic Quench : Add 4-methoxybenzenesulfonyl chloride.
  • Yield : ~50–60% (extrapolated from aromatic sulfonylation literature).

Cyclization with Preinstalled Sulfonyl Group

N-Alkylation with (4-Chlorophenyl)methyl Bromide

The Ambeed data provides optimized N-alkylation conditions:

Condition Solvent Base Temp (°C) Time (h) Yield (%) Byproduct (%)
K₂CO₃, Phase Transfer Toluene/H₂O Aliquat 336 100 2 90.0 14.3 (BQB)
NaH DMF 60 6 95.0* <2

*Theoretical yield for target compound assuming analogous reactivity.

Protocol from Phase-Transfer Catalysis

  • Reagents : 1.3 equiv K₂CO₃, 0.1 equiv Aliquat 336, 3 equiv (4-chlorophenyl)methyl bromide.
  • Solvent : Toluene/water (3:1).
  • Conditions : Reflux (100°C), 2 hours.
  • Workup : Separate organic layer, concentrate, and recrystallize from ethyl acetate/cyclohexane.

Sodium Hydride-Mediated Alkylation

  • Deprotonation : 1.2 equiv NaH in DMF, 0°C to RT, 1 hour.
  • Alkylation : Add 1.5 equiv (4-chlorophenyl)methyl bromide, RT, 12 hours.
  • Yield : Expected 75–85% based on PDF’s N-alkylation results.

Challenges and Byproduct Mitigation

Bis-Alkylation Byproducts

The Ambeed data shows that excess alkylating agent (1,4-dibromobutane) led to 14.3% bis-alkylated product (BQB). For the target compound:

  • Mitigation : Use 1.2–1.5 equiv alkylating agent.
  • Purification : Slurry crude product in ethyl acetate to precipitate bis-alkylated byproducts.

Sulfonyl Group Stability

High-temperature cyclization risks sulfonyl group cleavage. Solution : Employ SnCl₄ at 120°C or microwave-assisted cyclization at 150°C for 15 minutes.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl moiety undergoes nucleophilic substitution and hydrolysis :

  • Substitution : Reacts with amines (e.g., morpholine) in THF at 50°C to yield sulfonamide derivatives.

  • Hydrolysis : Under acidic conditions (H₂SO₄, H₂O/EtOH), the sulfonyl group converts to sulfonic acid, though this pathway is less common due to steric hindrance.

Methoxy Group Demethylation

The methoxy substituents at positions 6 and 4' are susceptible to demethylation using BBr₃ in DCM at −78°C, yielding phenolic intermediates.

Quinoline Core Modifications

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the dihydroquinolinone to a tetrahydroquinoline derivative.

  • Oxidation : MnO₂ selectively oxidizes the 1,4-dihydroquinoline ring to a fully aromatic quinoline system.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling at the quinoline ring’s C2 position (Table 2).

Table 2: Cross-Coupling Examples

Boronic AcidCatalyst SystemSolventYield (%)
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O78
3-Thienylboronic acidPdCl₂(dppf), Cs₂CO₃DMF65

Radical Reactions

The sulfonyl group stabilizes radical intermediates, enabling free-radical alkylation (Table 3) .

Table 3: Radical Alkylation Conditions

InitiatorSubstrateSolventTemp (°C)Yield (%)
AIBNAllyl bromideBenzene8055
Et₃BMethyl acrylateToluene6048

Acid/Base-Mediated Reactions

  • Deprotonation : The NH group in the dihydroquinolinone ring is deprotonated by NaH in THF, enabling alkylation with iodomethane.

  • Acidic Cleavage : Concentrated HCl in ethanol cleaves the benzyl ether linkage, releasing 4-chlorobenzyl alcohol.

Biological Activity and Reactivity

While not a chemical reaction per se, the compound’s sulfonyl group and chlorophenyl moiety enhance interactions with biological targets (e.g., kinase enzymes) via hydrogen bonding and hydrophobic effects.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: can be compared with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl, methoxy, and methoxybenzenesulfonyl groups differentiates it from other quinoline derivatives and may enhance its potential as a therapeutic agent.

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one belongs to the class of dihydroquinoline derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the use of various reagents such as p-anisidine and p-chlorobenzaldehyde. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. The compound has demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays indicated that the compound exhibits moderate to strong antibacterial effects, with IC50 values suggesting effective inhibition of bacterial growth .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against Hepatitis B Virus (HBV). Research indicates that similar quinoline derivatives can enhance intracellular levels of APOBEC3G, a protein that inhibits HBV replication. The structural features of this compound may contribute to its efficacy against viral pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. For instance, it has shown promising results as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Docking studies suggest that it binds effectively to the active site of the enzyme, thereby inhibiting its function.

Case Studies and Research Findings

Several case studies have investigated the pharmacological effects of similar compounds:

  • Study on Antibacterial Activity : A study reported that derivatives with similar structural motifs exhibited strong urease inhibition, which is linked to their antibacterial properties. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM against urease .
  • Hepatitis B Virus Resistance : In a comparative analysis, a derivative structurally related to our compound showed higher anti-HBV activity than standard treatments like Lamivudine. This suggests potential for developing new antiviral therapies based on the quinoline scaffold .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of quinoline derivatives in animal models, indicating their potential utility in treating neurodegenerative disorders through enzyme inhibition mechanisms .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of any new drug candidate. Preliminary studies on similar compounds indicate favorable absorption and distribution characteristics, although detailed toxicity assessments are necessary to ensure safety in clinical applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one?

The synthesis involves multi-step reactions, typically starting with the dihydroquinoline core. Key steps include:

  • Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) to generate the dihydroquinolinone scaffold .
  • Substituent introduction :
    • 4-Chlorobenzyl group : Alkylation using 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
    • 4-Methoxybenzenesulfonyl group : Sulfonylation with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, DCM) improve solubility and reaction efficiency. Yields are typically 50–70% after purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at C3: δ ~7.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₁ClNO₅S: 478.0823) .
  • X-ray Crystallography : Resolves structural ambiguities, such as conformation of the dihydroquinoline ring and sulfonyl group orientation .

Q. How can researchers design preliminary biological activity screens for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric kits .
    • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Control experiments : Include structurally similar compounds (e.g., chloroquine analogs) to assess substituent-specific effects .

Advanced Research Questions

Q. How should pharmacokinetic studies be structured to evaluate bioavailability and metabolic stability?

  • In vivo protocols :
    • Administer the compound orally (10–50 mg/kg) to rodent models. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis to determine Cₘₐₓ, t₁/₂, and AUC .
    • Tissue distribution : Quantify compound levels in liver, kidney, and brain homogenates to assess blood-brain barrier penetration .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Major pathways may include O-demethylation or sulfonyl group hydrolysis .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Hypothesis-driven troubleshooting :
    • Solubility issues : Compare activity in assays with different solvents (e.g., DMSO vs. cyclodextrin-based formulations) .
    • Protein binding : Use equilibrium dialysis to measure free fraction in serum; high binding (>95%) may reduce in vivo efficacy .
    • Metabolic inactivation : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. What methodologies are recommended for studying molecular interactions with biological targets?

  • Biophysical techniques :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a sensor chip and measure binding kinetics (kₒₙ/kₒff) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. polar interactions) .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., sulfonyl group hydrogen bonding to Arg120 in COX-2) .

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